molecular formula C8H11BrClN5 B7776303 [N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride

[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride

Cat. No.: B7776303
M. Wt: 292.56 g/mol
InChI Key: ZJYQMWQDOBAABA-UHFFFAOYSA-N
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Description

The compound with the identifier “[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride” is known as Nicotinamide, also referred to as Niacinamide. It is a form of vitamin B3, an essential nutrient that plays a crucial role in various biological processes. Nicotinamide is widely used in the pharmaceutical, cosmetic, and food industries due to its beneficial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide can be synthesized through several methods. One common method involves the oxidation of Nicotinic Acid (Niacin) using a suitable oxidizing agent such as potassium permanganate or nitric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, Nicotinamide is produced through the hydrolysis of Nicotinonitrile. This process involves the reaction of Nicotinonitrile with water in the presence of a catalyst, such as sulfuric acid, to yield Nicotinamide. The reaction is carried out at elevated temperatures and pressures to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide undergoes various chemical reactions, including:

    Oxidation: Nicotinamide can be oxidized to Nicotinic Acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 1,4-Dihydronicotinamide using reducing agents such as sodium borohydride.

    Substitution: Nicotinamide can participate in substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid; carried out at room temperature.

    Reduction: Sodium borohydride; carried out in an aqueous or alcoholic medium.

    Substitution: Various reagents depending on the desired substitution; typically carried out under mild conditions.

Major Products Formed

    Oxidation: Nicotinic Acid

    Reduction: 1,4-Dihydronicotinamide

    Substitution: Various substituted derivatives of Nicotinamide

Scientific Research Applications

Nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Plays a vital role in cellular metabolism as a component of coenzymes NAD and NADP.

    Medicine: Used in the treatment of pellagra, a disease caused by vitamin B3 deficiency. It also has potential therapeutic applications in skin conditions, diabetes, and neurodegenerative diseases.

    Industry: Widely used in cosmetics for its anti-inflammatory and skin-brightening properties. It is also used as a food additive to fortify products with vitamin B3.

Mechanism of Action

Nicotinamide exerts its effects through its role as a precursor to Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP). These coenzymes are involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Nicotinamide also influences cellular signaling pathways and gene expression, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid (Niacin): Another form of vitamin B3, used primarily for its lipid-lowering effects.

    1,4-Dihydronicotinamide: A reduced form of Nicotinamide, involved in redox reactions.

    Nicotinonitrile: A precursor in the industrial synthesis of Nicotinamide.

Uniqueness

Nicotinamide is unique due to its wide range of applications and its role in essential biological processes. Unlike Nicotinic Acid, which can cause flushing, Nicotinamide does not have this side effect, making it more suitable for certain therapeutic applications.

Properties

IUPAC Name

[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYQMWQDOBAABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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